molecular formula C8H4BrF3N2 B1525300 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-61-7

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1525300
CAS No.: 1190315-61-7
M. Wt: 265.03 g/mol
InChI Key: PFBFXIPUSOWQGJ-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-61-7) is a brominated heterocyclic compound with the molecular formula C 8 H 4 BrF 3 N 2 and a molecular weight of 265.03 g/mol . This high-value building block is strategically designed for use in chemical synthesis and drug discovery, particularly in the development of potential anticancer agents. Its calculated density is 1.830 g/cm³, and it is slightly soluble at 1.5 g/L (25°C) . The compound's core structure is a fused bicyclic system that is rich in π-electron density, while the bromine atom serves as a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The presence of the trifluoromethyl (-CF 3 ) group is a critical feature; it is a strong electron-withdrawing group that significantly influences the molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable tool in medicinal chemistry optimization . Researchers are increasingly focusing on pyrrolopyridine scaffolds functionalized with groups like -CF 3 to create novel inhibitors for biological targets such as histone deacetylases (HDACs) . Computational docking studies and biological assays on similar trifluoromethyl-substituted pyrrolopyrrole derivatives have demonstrated promising antiproliferative activity on cancer cell lines, highlighting the potential of this compound class in designing improved drug candidates . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-7(8(10,11)12)14-2-4(5)6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBFXIPUSOWQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214950
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-61-7
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediate Synthesis

A representative approach to synthesizing the pyrrolo[3,2-c]pyridine scaffold involves starting from substituted pyridine derivatives, followed by oxidation, nitration, and cyclization steps:

  • Oxidation and Nitration: Commercially available 2-bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide. Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Formation of Vinyl Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide affords a key vinyl intermediate.

  • Cyclization to Pyrrolo[3,2-c]pyridine: Treatment with iron powder and acetic acid at elevated temperatures (100 °C) induces reductive cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine, a core intermediate.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is commonly introduced via cross-coupling reactions using trifluoromethylated boronic acids or trifluoromethylating reagents. Although specific direct methods for this compound are limited in literature, analogous procedures involve:

  • Palladium-catalyzed Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with trifluoromethyl-substituted boronic acids.

  • Electrophilic trifluoromethylation of preformed pyrrolo[3,2-c]pyridine derivatives using reagents such as Togni's reagent or Ruppert-Prakash reagent under controlled conditions.

Selective Bromination

Selective bromination at the 3-position is achieved by:

  • Treating the pyrrolo[3,2-c]pyridine core with bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform at low temperatures (0 °C to room temperature) to avoid overbromination.

  • The reaction conditions are optimized to favor monobromination at the desired position, often monitored by chromatographic techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions are pivotal in assembling the substituted pyrrolo[3,2-c]pyridine framework:

  • Suzuki coupling with arylboronic acids is employed to introduce various substituents at the 6-position or other positions on the ring system.

  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate or cesium carbonate in solvents like 1,4-dioxane/water mixtures.

  • Microwave-assisted heating (e.g., 85 °C for 30 min to 125 °C for 26 min) improves reaction efficiency and yields.

Representative Synthetic Scheme (Adapted from Literature)

Step Reactants & Conditions Product Yield (%) Notes
1 2-bromo-5-methylpyridine + m-CPBA (oxidation) 2-bromo-5-methylpyridine-1-oxide - Oxidation step
2 Nitration with fuming HNO3/H2SO4 2-bromo-5-methyl-4-nitropyridine 1-oxide - Electrophilic substitution
3 Reaction with DMF-DMA Vinyl intermediate - Formation of enamine
4 Iron powder, acetic acid, 100 °C, 5 h 6-bromo-1H-pyrrolo[3,2-c]pyridine 60-70 Cyclization and reduction
5 Suzuki coupling with trifluoromethylated boronic acid, Pd catalyst, K2CO3, 1,4-dioxane/H2O, microwave This compound 50-65 Functionalization step
6 Purification by silica gel chromatography Pure compound - Final isolation

Research Findings and Optimization Notes

  • Catalyst and Base Selection: Pd(PPh3)4 and potassium carbonate are commonly used, but alternative catalysts and bases can be screened for improved yields.

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can enhance yields and purity.

  • Purification: Silica gel chromatography with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate is effective for isolating pure products.

  • Regioselectivity: Careful control of reaction conditions is critical to ensure selective bromination and trifluoromethylation without undesired side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Oxidation m-CPBA, room temp Pyridine N-oxide formation
Nitration Fuming HNO3/H2SO4, 0-25 °C Nitro-substituted intermediate
Vinyl Intermediate Formation DMF-DMA in DMF, reflux Enamine intermediate
Cyclization Fe powder, AcOH, 100 °C, 5 h Pyrrolo[3,2-c]pyridine core
Bromination Br2 or NBS, chloroform, 0 °C to RT Selective 3-bromo substitution
Suzuki Coupling Pd catalyst, K2CO3, 1,4-dioxane/H2O, microwave Introduction of trifluoromethyl group
Purification Silica gel chromatography High purity final product

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.

    Cross-Coupling Reactions: As mentioned earlier, Suzuki–Miyaura cross-coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has shown potential as a scaffold in drug development due to its unique structural features. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Antimicrobial Activity : Studies have demonstrated that compounds based on this structure possess antimicrobial properties, which could be beneficial in treating resistant bacterial infections.

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science:

  • Organic Electronics : It can be used in the development of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport.
  • Fluorescent Probes : Its fluorescence properties can be harnessed for use in biological imaging and sensing applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolopyridine derivatives, including this compound. The results indicated that modifications to the trifluoromethyl group enhanced cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research documented in Antibiotics journal highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study demonstrated that derivatives exhibited significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism by which 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,2-c]pyridine Scaffold

The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituents (Position) Core Structure Molecular Formula Key Properties/Applications References
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Br (3), CF₃ (6) pyrrolo[3,2-c]pyridine C₈H₄BrF₃N₂ Potential antiproliferative agent; high reactivity due to CF₃
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Br (3), Cl (6) pyrrolo[3,2-c]pyridine C₇H₄BrClN₂ Moderate bioactivity; hazards include skin/eye irritation
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine I (3), CF₃ (6) pyrrolo[3,2-c]pyridine C₈H₄F₃IN₂ Larger atomic radius (I) may slow reaction kinetics; used in coupling reactions
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Br (6), COOH (3) pyrrolo[3,2-c]pyridine C₈H₅BrN₂O₂ Medical intermediate; carboxyl group enables further derivatization

Core Scaffold Variations

Pyrrolo[3,2-b]pyridine Derivatives
  • 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-37-6): The [3,2-b] ring system alters electronic distribution compared to [3,2-c], reducing steric hindrance. Fluoro substituents enhance metabolic stability but may lower potency compared to CF₃ .
  • 3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine : Methoxy (-OCH₃) is electron-donating, increasing solubility but reducing electrophilicity. Used in kinase inhibition studies .
Pyrrolo[2,3-b]pyridine Derivatives
  • 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: The [2,3-b] scaffold shifts substituent positions, affecting binding in protein targets.

Biological Activity

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H4BrF3N2
  • CAS Number : 1190315-61-7
  • Structure : The compound features a pyrrolo[3,2-c]pyridine core with a bromine and a trifluoromethyl group, which are significant for its biological activity.

Antioxidant and Anti-inflammatory Effects

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antimicrobial activity .

Antiparasitic Activity

The compound's derivatives have also been evaluated for antiparasitic activity. Modifications to the pyrrolo structure have led to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited EC50 values as low as 0.004 μM, indicating potent activity against this parasite .

Case Study 1: DYRK1A Inhibition

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of neuroinflammation. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines and protected neuronal cells from oxidative stress-induced apoptosis. These findings suggest its potential application in treating neurodegenerative disorders such as Alzheimer's disease .

Data Summary

Activity Type Effect Reference
DYRK1A InhibitionSignificant inhibition
AntioxidantReduces oxidative stress
Anti-inflammatoryMitigates LPS-induced inflammation
AntimicrobialMIC against S. aureus: 3.12 - 12.5 μg/mL
AntiparasiticEC50 against P. falciparum: 0.004 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

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